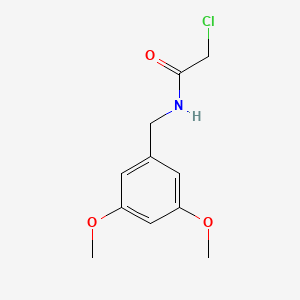

2-chloro-N-(3,5-dimethoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

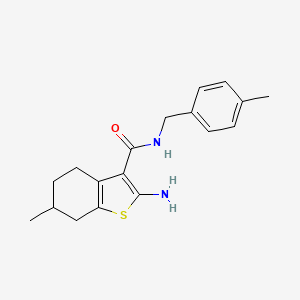

“2-chloro-N-(3,5-dimethoxybenzyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(CCl)NC1=CC(OC)=CC(OC)=C1 . This indicates that the molecule contains a chloroacetamide group attached to a 3,5-dimethoxybenzyl group. Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 229.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Photoreactivity and Design of Model Compounds

Research by Katritzky et al. (2003) focused on the design and synthesis of molecules with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide. These compounds exhibited distinct photoreactivity under irradiation, highlighting their potential in studying light-induced chemical processes (Katritzky et al., 2003).

Synthesis and Application in Glycosylation

Kelly and Jensen (2001) reported the use of 2,4-Dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors, emphasizing its significance in the synthesis of complex carbohydrates. This research showcases the role of similar compounds in facilitating glycosylation reactions, essential for developing various glycoconjugates (Kelly & Jensen, 2001).

Advancements in Synthetic Chemistry

Sakai et al. (2022) introduced novel reagents for the synthesis of N-alkylacetamides, demonstrating the versatility of dimethoxybenzyl N-acetylcarbamate derivatives in organic synthesis. This work highlights the compound's role in the development of new synthetic routes for pharmaceutical and natural product research (Sakai et al., 2022).

Exploration in Medicinal Chemistry

Yusov et al. (2019) synthesized and evaluated the analgesic and anti-inflammatory activities of acetamide derivatives, including those related to the compound . Their findings contribute to the understanding of acetamide derivatives' potential as therapeutic agents (Yusov et al., 2019).

Drug Design and Discovery

Dathu Reddy et al. (2014) engaged in green chemistry approaches for designing analgesic and antipyretic agents, incorporating acetamide derivatives. This research underscores the importance of environmentally friendly methods in drug design, showcasing the adaptability of acetamide-based compounds in creating new pharmaceuticals (Dathu Reddy et al., 2014).

Environmental and Biological Applications

Research by Houdier et al. (2000) on the use of dansylacetamidooxyamine as a probe for detecting carbonyl compounds in environmental samples further illustrates the diverse applications of acetamide derivatives in environmental science and analytical chemistry (Houdier et al., 2000).

properties

IUPAC Name |

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-9-3-8(4-10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTLWMBPEXJMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B2712147.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)